4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl group linked to a carbamoyl methyl moiety attached to a 3,5-dimethylphenyl group. Thiadiazole derivatives are known for diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties, attributed to their electron-rich heterocyclic systems and substituent interactions . The 3,5-dimethylphenyl group likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and target binding .
Properties
IUPAC Name |
4-benzoyl-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-16-12-17(2)14-21(13-16)27-22(31)15-34-26-30-29-25(35-26)28-24(33)20-10-8-19(9-11-20)23(32)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,27,31)(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJNOQDYCVKJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethylphenyl Carbamoyl Group: This step involves the reaction of the intermediate with 3,5-dimethylphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the benzoyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine
- Structural Differences : Replaces the benzamide group with a benzylideneamine moiety.
- Spectral Data : IR shows C=S stretch at 1247–1255 cm⁻¹ (vs. target’s C=O at ~1680 cm⁻¹).
Compound B : S-Alkylated 1,2,4-Triazoles (e.g., [10–15] from )
- Core Heterocycle : 1,2,4-Triazole instead of 1,3,4-thiadiazole.
- Functional Impact : Triazoles exhibit tautomerism (thione-thiol equilibrium), altering electronic distribution and reactivity compared to the rigid thiadiazole system .
- Spectral Data : IR confirms C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹), similar to the target compound’s amide NH stretches .
Compound C : 1,3,4-Oxadiazole Derivatives (e.g., 5f–5i from )
- Core Heterocycle : Oxadiazole (O vs. S in thiadiazole).
Substituent Analysis
*Estimated based on structural formula.
Biological Activity
4-benzoyl-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound exhibiting significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , indicating a sophisticated arrangement of functional groups that contribute to its biological properties. The synthesis typically involves multiple steps, starting from the reaction of thiadiazole derivatives with specific amine compounds. A common synthetic route includes:
- Formation of Thiadiazole Ring : Reacting 3,5-dimethylphenyl carbamoyl methyl sulfide with appropriate reagents to form the thiadiazole structure.
- Benzamide Formation : Coupling the thiadiazole derivative with benzoyl chloride to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has shown that this compound exhibits antibacterial and antifungal properties. It disrupts microbial cell membranes and inhibits DNA replication processes. In vitro studies demonstrated effective inhibition against several bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
| Candida albicans | 25 | 16 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Studies indicate that it induces apoptosis in cancer cells through multiple signaling pathways:
- Mechanism of Action : It activates caspase pathways leading to programmed cell death.
- Cell Lines Tested : The compound was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| MCF-7 | 15 | 30% reduction |
| A549 | 20 | 40% reduction |
These findings indicate a promising potential for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have focused on the biological implications of similar compounds with thiadiazole moieties:
- Study on Thiadiazole Derivatives : A study demonstrated that thiadiazole derivatives exhibit high potency against various viral infections, suggesting that modifications in the structure can enhance antiviral activity.
- Combination Therapies : Research indicated that combining this compound with existing chemotherapeutics could enhance efficacy while reducing side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
